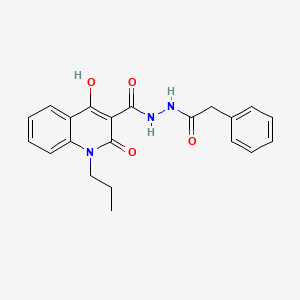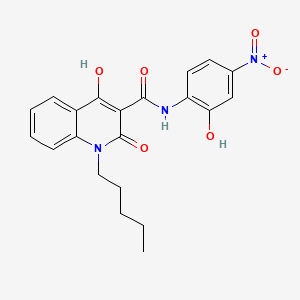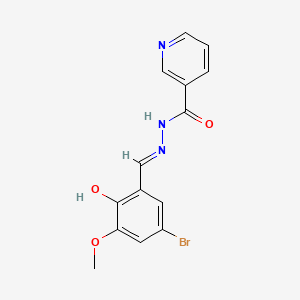![molecular formula C14H12BrN3O2S B604657 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide CAS No. 326000-86-6](/img/structure/B604657.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromine atom, a hydroxyl group, a benzylidene moiety, a pyridinylsulfanyl group, and an acetohydrazide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Introduction of the Pyridinylsulfanyl Group: The hydrazone intermediate is then reacted with 2-chloropyridine-1-thiol in the presence of a base such as potassium carbonate to introduce the pyridinylsulfanyl group.
Final Acetohydrazide Formation: The resulting product is then treated with acetic anhydride to yield N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The imine group (C=N) can be reduced to an amine (C-NH) using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and hydroxyl group may participate in hydrogen bonding and halogen bonding interactions, while the pyridinylsulfanyl group can engage in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
相似化合物的比较
- N’-(5-chloro-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide
- N’-(5-fluoro-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide
- N’-(5-methyl-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide
Comparison: N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The hydroxyl group also plays a crucial role in its chemical behavior, making it distinct from similar compounds.
属性
CAS 编号 |
326000-86-6 |
|---|---|
分子式 |
C14H12BrN3O2S |
分子量 |
366.23g/mol |
IUPAC 名称 |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H12BrN3O2S/c15-11-4-5-12(19)10(7-11)8-17-18-13(20)9-21-14-3-1-2-6-16-14/h1-8,19H,9H2,(H,18,20)/b17-8+ |
InChI 键 |
COZYMVNZIWUBEK-CAOOACKPSA-N |
SMILES |
C1=CC=NC(=C1)SCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(2-hydroxy-1-naphthyl)methylene]-2-nitrobenzohydrazide](/img/structure/B604574.png)

![3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B604579.png)
![2-{N-[4-(2-pyridinyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B604580.png)
![Methyl 5-[(4-bromoanilino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B604581.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B604583.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B604584.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B604585.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604594.png)
![1-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604595.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604596.png)
![8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione](/img/structure/B604597.png)
